

N-Boc-2-piperidineacetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Boc-2-piperidineacetic acid*

Cat. No.: B135026

[Get Quote](#)

For Immediate Release

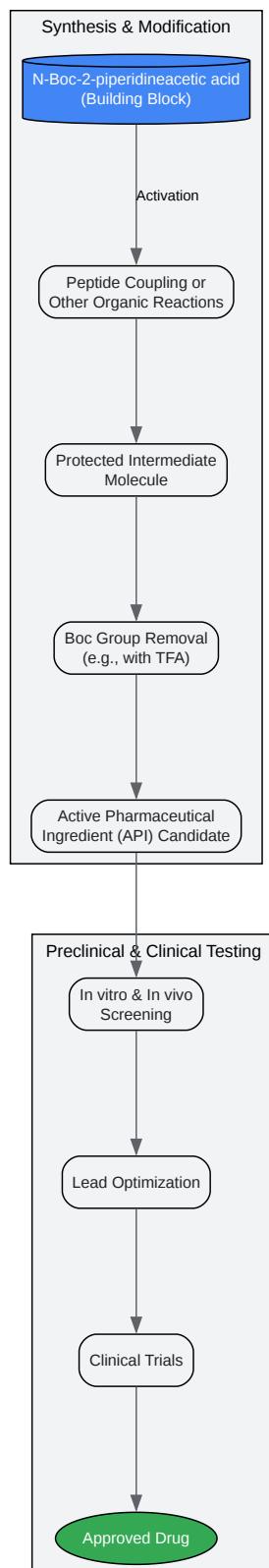
This technical guide provides an in-depth overview of N-Boc-2-piperidineacetic acid, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, molecular weight, and applications, with a focus on its role in pharmaceutical and peptide synthesis.

Core Chemical Data

N-Boc-2-piperidineacetic acid, systematically named 1-tert-butoxycarbonyl-piperidine-2-acetic acid, is a derivative of piperidineacetic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in controlled chemical syntheses.^[1]

Below is a summary of its key quantitative data:

Property	Value	Reference
Molecular Weight	243.3 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1] [2]
CAS Number	149518-50-3	[1] [2]
Boiling Point	373 °C at 760 mmHg	[1]
Density	1.121 g/cm ³	[1]
Flash Point	179.4 °C	[1]


Role in Pharmaceutical and Peptide Synthesis

N-Boc-2-piperidineacetic acid is a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[\[2\]](#) The piperidine scaffold is a common motif in many biologically active molecules, and the Boc protecting group allows for selective chemical modifications, making it an invaluable tool in medicinal chemistry.[\[1\]](#)[\[3\]](#)

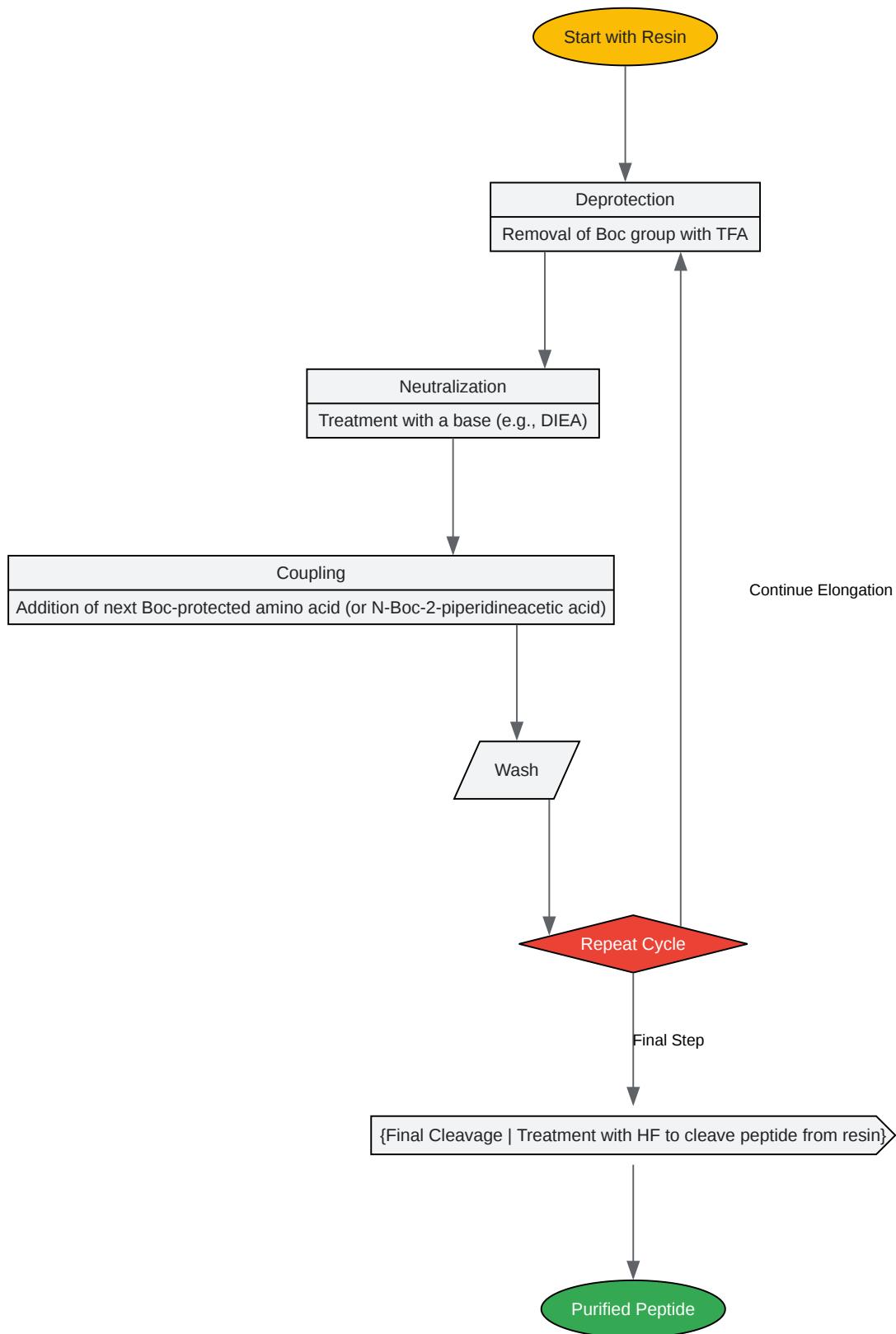
Its primary applications include:

- **Drug Discovery:** As a chiral building block, it is used to synthesize complex molecules with potential therapeutic applications, particularly in the development of agents targeting the central nervous system.[\[1\]](#)
- **Peptide Synthesis:** It serves as a protected amino acid analog, enabling the introduction of piperidine-based structures into peptides. This can enhance the stability and bioavailability of peptide-based drugs.[\[1\]](#)

The following diagram illustrates the general workflow of utilizing N-Boc-2-piperidineacetic acid in drug development:

[Click to download full resolution via product page](#)

Drug Development Workflow using N-Boc-2-piperidineacetic acid.


Experimental Protocols

While specific synthesis protocols for N-Boc-2-piperidineacetic acid are proprietary to various manufacturers, a general understanding can be derived from the synthesis of related N-Boc protected piperidine derivatives. The following represents a generalized experimental workflow for the Boc protection of a piperidine derivative and its subsequent use in peptide synthesis.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone technique where N-Boc-2-piperidineacetic acid can be incorporated. The Boc group protects the amino group during the coupling of the carboxylic acid to the growing peptide chain.

The logical steps in a Boc-SPPS workflow are depicted below:

[Click to download full resolution via product page](#)**Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.**

1. Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).
2. Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
3. Coupling: The next N-Boc-protected amino acid (such as N-Boc-2-piperidineacetic acid) is activated and coupled to the free amine of the resin-bound peptide chain.
4. Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the completed peptide is cleaved from the resin support.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-Boc-2-piperidineacetic acid and the resulting peptides.

A General HPLC Protocol for Purity Analysis:

- Column: A chiral stationary phase column is often used to determine enantiomeric purity.
- Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.
- Detection: UV detection is commonly employed.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Conclusion

N-Boc-2-piperidineacetic acid is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its protected nature allows for controlled and selective reactions, making it an indispensable tool for the synthesis of complex pharmaceutical agents.

and peptidomimetics. The methodologies outlined in this guide provide a framework for its application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cas 149518-50-3, N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [N-Boc-2-piperidineacetic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135026#n-boc-2-piperidineacetic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com